![molecular formula C16H25N3O3S B7694081 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide](/img/structure/B7694081.png)
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide, also known as CBBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CBBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide exerts its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a crucial role in maintaining the pH balance in cancer cells, and its inhibition by 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide leads to the acidification of the intracellular environment, which ultimately leads to the death of cancer cells. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, reduce pain in animal models, and exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit the activity of CA IX, leading to the acidification of the intracellular environment and the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide is its potential use as an anticancer agent. Its ability to inhibit the activity of CA IX, a target that is overexpressed in many types of cancer cells, makes it a promising candidate for further development as an anticancer drug. However, there are also limitations to using 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide. One potential direction is the development of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide as an anticancer drug. Further studies are needed to determine the efficacy and safety of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide in animal models and clinical trials. Another potential direction is the study of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide as an analgesic, as it has been shown to reduce pain in animal models. Additionally, further studies are needed to determine the potential of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide as an anti-inflammatory agent and its potential use in other disease states.
Synthesemethoden
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has been synthesized using various methods, including the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-ethoxyacetyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-ethoxyphenylacetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The synthesis of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has also been achieved using a one-pot reaction of 4-bromo-N-cyclohexylbenzenesulfonamide, 2-ethoxyphenylacetic acid, and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Eigenschaften
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-17-10-12-18(13-11-17)16(20)14-19(23(2,21)22)9-8-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCIDXIAOVYRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.